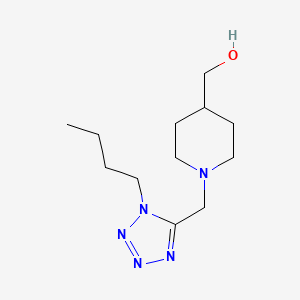![molecular formula C14H22N2O6 B14908951 (4S,7S,9aS)-4-((tert-Butoxycarbonyl)amino)-5-oxooctahydropyrrolo[2,1-b][1,3]oxazepine-7-carboxylic acid](/img/structure/B14908951.png)
(4S,7S,9aS)-4-((tert-Butoxycarbonyl)amino)-5-oxooctahydropyrrolo[2,1-b][1,3]oxazepine-7-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4S,7S,9aS)-4-((tert-Butoxycarbonyl)amino)-5-oxooctahydropyrrolo[2,1-b][1,3]oxazepine-7-carboxylic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4S,7S,9aS)-4-((tert-Butoxycarbonyl)amino)-5-oxooctahydropyrrolo[2,1-b][1,3]oxazepine-7-carboxylic acid typically involves multiple steps, starting from simpler precursors. The key steps include:
Formation of the Pyrrolo[2,1-b][1,3]oxazepine Ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the tert-Butoxycarbonyl Group: The Boc group is introduced using tert-butoxycarbonyl anhydride in the presence of a base such as triethylamine.
Oxidation and Reduction Steps: These steps are necessary to introduce the oxo and amino functionalities at specific positions on the ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the oxo group to hydroxyl or other functional groups.
Substitution: The Boc-protected amino group can participate in substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for the development of new materials and catalysts.
Biology
In biological research, derivatives of this compound can be used as probes to study enzyme mechanisms and protein-ligand interactions. The Boc group provides a handle for further functionalization.
Medicine
In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic properties. They may serve as lead compounds in the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
作用機序
The mechanism of action of (4S,7S,9aS)-4-((tert-Butoxycarbonyl)amino)-5-oxooctahydropyrrolo[2,1-b][1,3]oxazepine-7-carboxylic acid involves its interaction with specific molecular targets. The Boc group can be selectively removed under acidic conditions, revealing the free amino group, which can then participate in various biochemical pathways. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity.
類似化合物との比較
Similar Compounds
(4S,7S,9aS)-4-Amino-5-oxooctahydropyrrolo[2,1-b][1,3]oxazepine-7-carboxylic acid: Lacks the Boc protecting group.
(4S,7S,9aS)-4-((tert-Butoxycarbonyl)amino)-5-hydroxyoctahydropyrrolo[2,1-b][1,3]oxazepine-7-carboxylic acid: Contains a hydroxyl group instead of an oxo group.
Uniqueness
The presence of the Boc protecting group in (4S,7S,9aS)-4-((tert-Butoxycarbonyl)amino)-5-oxooctahydropyrrolo[2,1-b][1,3]oxazepine-7-carboxylic acid makes it unique compared to its analogs. This group provides stability and allows for selective deprotection, making the compound versatile for various synthetic applications.
特性
分子式 |
C14H22N2O6 |
|---|---|
分子量 |
314.33 g/mol |
IUPAC名 |
(4S,7S,9aS)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-3,4,7,8,9,9a-hexahydro-2H-pyrrolo[2,1-b][1,3]oxazepine-7-carboxylic acid |
InChI |
InChI=1S/C14H22N2O6/c1-14(2,3)22-13(20)15-8-6-7-21-10-5-4-9(12(18)19)16(10)11(8)17/h8-10H,4-7H2,1-3H3,(H,15,20)(H,18,19)/t8-,9-,10-/m0/s1 |
InChIキー |
JYXOWGYTGSGSNX-GUBZILKMSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@H]1CCO[C@H]2CC[C@H](N2C1=O)C(=O)O |
正規SMILES |
CC(C)(C)OC(=O)NC1CCOC2CCC(N2C1=O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Chloro-3-(methylsulfonyl)-5,6-dihydro-4H-cyclopenta[c]thiophen-4-one](/img/structure/B14908881.png)


![2,2'-[1,2-Propanediylbis(iminomethylylidene)]bis(5,5-dimethyl-1,3-cyclohexanedione)](/img/structure/B14908914.png)









